molecular formula C9H13ClN2OS B1501272 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol CAS No. 939986-50-2

1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol

Cat. No.: B1501272
CAS No.: 939986-50-2
M. Wt: 232.73 g/mol
InChI Key: KPRKORRAKBPQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol (Catalog ID: 80067825) is a piperidin-4-ol derivative characterized by a 2-chlorothiazole substituent . This compound serves as a versatile chemical intermediate and organic building block in pharmaceutical research and development . The 2-chlorothiazole moiety is a common structural feature in compounds with diverse biological activities, and molecules incorporating similar structures have been investigated in patent literature for applications such as antimicrobial agents and potential treatments for metabolic and oncological diseases . With a molecular weight of 232.73 , it provides researchers with a specific molecular scaffold for the synthesis and exploration of more complex target molecules. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2OS/c10-9-11-5-8(14-9)6-12-3-1-7(13)2-4-12/h5,7,13H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKORRAKBPQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671623
Record name 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-50-2
Record name 1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Chloro-5-(chloromethyl)thiazole Intermediate

The chloromethylated thiazole intermediate, 2-chloro-5-(chloromethyl)thiazole, is a crucial precursor. It can be prepared by chlorination of the corresponding methylthiazole or via halogenation of thiazol-5-ylmethyl derivatives under controlled conditions. This intermediate is typically isolated as a solid and used directly in the next step without further purification.

Alkylation of Piperidin-4-ol Derivatives

A representative method involves the reaction of 2-chloro-5-(chloromethyl)thiazole with piperidin-4-ol or its protected derivatives (e.g., tert-butyl carbamate-protected piperidin-4-ol) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution of the chloromethyl group by the piperidine nitrogen or hydroxyl group, depending on the protecting groups and reaction conditions.

Typical reaction conditions:

  • Molar ratios: 1:1 of thiazole intermediate to piperidine derivative
  • Base: K2CO3, equimolar or slight excess
  • Solvent: DMF
  • Temperature: Room temperature or mild heating (25–60°C)
  • Reaction time: 4–6 hours
  • Workup: Addition of ice water to precipitate product, filtration, washing with petroleum ether, drying under vacuum

This method yields N-substituted piperidinyl thiazole derivatives with high yields (up to 98% reported for related carbamate-protected intermediates).

Deprotection and Hydroxylation

If the piperidine nitrogen is protected (e.g., with tert-butyl carbamate), subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) liberates the free amine. Hydroxylation to obtain the piperidin-4-ol moiety can be achieved either by starting from piperidin-4-ol derivatives or by selective oxidation/hydrolysis steps depending on the synthetic route.

Example Synthetic Procedure Summary

Step Reagents & Conditions Description Yield (%) Notes
1 2-Chloro-5-(chloromethyl)thiazole + tert-butyl piperidin-4-ylcarbamate + K2CO3 in DMF, RT, 6 h Nucleophilic substitution to form protected intermediate 98 High yield, mild conditions
2 Deprotection with TFA in DCM, RT, 2 h Removal of Boc protecting group ~90 Clean deprotection
3 Purification by precipitation and vacuum drying Isolation of final product - Purity confirmed by NMR and IR

Analytical Characterization

The synthesized this compound is characterized by:

Research Findings and Optimization

  • The use of polar aprotic solvents like DMF enhances nucleophilicity and solubility, improving reaction rates and yields.
  • Potassium carbonate is an effective base for deprotonating the piperidine nitrogen and facilitating substitution.
  • Protection of the piperidine nitrogen as a Boc-carbamate prevents side reactions and improves selectivity.
  • Reaction temperature and time are critical parameters; mild conditions prevent decomposition and side products.
  • Workup involving precipitation and washing with non-polar solvents (petroleum ether) yields pure product without extensive chromatographic purification.

Summary of Preparation Method

Aspect Details
Starting Materials 2-Chloro-5-(chloromethyl)thiazole, piperidin-4-ol or protected derivative
Solvent Dimethylformamide (DMF)
Base Potassium carbonate (K2CO3)
Reaction Type Nucleophilic substitution (alkylation)
Temperature Room temperature to mild heating (25–60°C)
Reaction Time 4–6 hours
Workup Precipitation with ice water, filtration, washing, drying
Yield Up to 98% for intermediate; overall yield depends on deprotection step
Purity >97% confirmed by analytical methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The chlorine atom on the thiazole ring undergoes nucleophilic substitution reactions under basic or catalytic conditions:

Reaction TypeReagents/ConditionsProductKey Findings
Amine Substitution Piperidine derivatives, K₂CO₃, DMF, 80°CThiazole-5-amine analogsPiperidine acts as a nucleophile, displacing chlorine to form secondary amines with yields >70%.
Thiol Substitution NaSH, EtOH, refluxThiazole-5-thiol derivativesHigher selectivity achieved in polar aprotic solvents.

This reactivity is attributed to the electron-withdrawing effect of the thiazole ring, which activates the C–Cl bond for nucleophilic attack.

Oxidation of the Piperidin-4-ol Group

The hydroxyl group on the piperidine ring can be oxidized to a ketone under controlled conditions:

Oxidizing AgentConditionsProductEfficiency
MnO₂ CH₂Cl₂, rt, 12 h 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-oneConversion >90% .
PCC DCM, 0°C to rtSame ketone productMild conditions preserve thiazole integrity.

The ketone derivative serves as a precursor for further functionalization, such as reductive amination or Grignard additions.

Acylation and Esterification

The hydroxyl group undergoes acylation or esterification to form protective derivatives:

ReactionReagentsProductApplications
Acetylation Ac₂O, pyridine, rt 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl acetateEnhances solubility for biological assays .
Boc Protection Boc₂O, DMAP, CH₂Cl₂ tert-Butoxycarbonyl-protected derivativeStabilizes the compound during multi-step syntheses .

Alkylation and Ring-Opening Reactions

The methylene bridge between thiazole and piperidine enables alkylation:

ReactionConditionsOutcome
LDA-Mediated Alkylation LDA, THF, −78°C Introduction of alkyl chains (e.g., ethyl, propyl) at the methylene position .
Friedel–Crafts Acylation AlCl₃, acyl chloride Aryl ketone derivatives for π-stacking interactions in drug design .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductYield
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ Biaryl-thiazole hybrids60–75%
Buchwald–Hartwig Amination Pd₂(dba)₃, Xantphos N-Aryl thiazole-piperidine conjugates55–80%

These reactions expand structural diversity for pharmacological profiling.

Reductive Transformations

Selective reduction pathways include:

ReactionReagentsOutcome
NaBH₄ Reduction MeOH, 0°CReduction of ketone back to alcohol (rarely used due to reversibility).
Catalytic Hydrogenation H₂, Pd/C, EtOHSaturation of thiazole ring (not typically preferred due to loss of aromaticity).

Complexation and Salt Formation

The hydroxyl and amine groups facilitate salt formation:

Salt TypeReagentsApplication
Dihydrochloride HCl (g), Et₂OImproves crystallinity for X-ray analysis.
Mesylate MsCl, TEA Enhances bioavailability in preclinical studies .

Key Research Findings

  • Synthetic Utility : Microwave-assisted reactions (e.g., phenylguanidine coupling) reduce reaction times from hours to minutes .

  • Biological Relevance : Thiazole-piperidine hybrids show promise as kinase inhibitors (e.g., CDK9) and antimicrobial agents .

  • Stability : The compound is sensitive to strong acids/bases but stable under physiological pH .

Scientific Research Applications

1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, such as antimicrobial or antifungal properties.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol can be compared with other thiazole derivatives, such as 2-substituted thiazoles and thiazole analogs. These compounds may have similar biological activities but differ in their chemical structure and specific applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol with structurally analogous compounds, focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Compound Name Substituent Position/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) 4-OH C₉H₁₃ClN₂OS ~260.74 Polar hydroxyl group; moderate solubility in polar solvents.
1-(2-Chloro-thiazol-5-ylmethyl)-piperidine-4-carboxylic acid 4-COOH C₁₀H₁₃ClN₂O₂S 260.74 Acidic carboxyl group; potential for salt formation, altering bioavailability.
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate 4-COOEt C₁₂H₁₇ClN₂O₂S ~296.80 Lipophilic ester; likely prodrug with enhanced membrane permeability.
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-amine dihydrochloride 4-NH₂·2HCl C₉H₁₄ClN₃S·2HCl 304.67 Basic amine in salt form; high aqueous solubility.
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-ylamine dihydrochloride 3-NH₂·2HCl C₉H₁₄ClN₃S·2HCl 304.67 Amine at position 3; altered steric effects compared to position 4 derivatives.

Key Observations:

Functional Group Impact :

  • The hydroxyl group in the target compound contributes to polarity and hydrogen-bonding capacity, which may enhance binding to hydrophilic targets .
  • The carboxylic acid derivative (C₁₀H₁₃ClN₂O₂S) introduces acidity (pKa ~4-5), enabling salt formation for improved solubility or controlled release .
  • The ethyl ester (C₁₂H₁₇ClN₂O₂S) increases lipophilicity (LogP ~3.96), favoring passive diffusion across biological membranes .
  • The dihydrochloride salt of the 4-amine derivative (C₉H₁₄ClN₃S·2HCl) exhibits high aqueous solubility, making it suitable for injectable formulations .

Positional Isomerism :

  • The 3-amine derivative (CAS 1185311-97-0) demonstrates how substituent position affects steric interactions. The 3-position may hinder binding to flat enzymatic pockets compared to the 4-position.

Biological Relevance: Thiazole-containing piperidines are frequently explored as kinase inhibitors or antimicrobial agents.

Biological Activity

1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol is a compound characterized by the presence of a thiazole ring and a piperidine moiety, which together confer unique biological activities. Its molecular formula is C₉H₁₃ClN₂OS, with a molecular weight of approximately 216.73 g/mol. The chlorine atom on the thiazole ring enhances its reactivity and potential biological activity, making it a subject of interest in pharmacological research.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor of various enzymes or receptors, thereby modulating critical biological pathways. This compound's unique structural features allow for specific interactions that can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities.

Biological Activities

This compound has been studied for several key biological activities:

1. Antimicrobial Activity

  • The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar thiazole and piperidine structures often demonstrate significant antibacterial effects, potentially due to their ability to disrupt bacterial cell membranes or inhibit vital metabolic processes .

2. Antifungal Activity

  • In addition to antibacterial effects, this compound has shown antifungal activity against various strains, including Candida albicans. The presence of the thiazole moiety is particularly significant in enhancing antifungal properties .

3. Anticancer Potential

  • Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents indicates potential efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound highlights the importance of specific functional groups in determining its biological activity. The chlorine substituent on the thiazole ring is crucial for enhancing its antimicrobial and anticancer activities, while modifications on the piperidine moiety can influence its pharmacokinetic properties.

Compound NameStructure FeaturesUnique Properties
2-Chloro-thiazoleContains a thiazole ringKnown for antimicrobial properties
Piperidin-4-oneBase structure for many derivativesIntermediate in drug synthesis
1-(Thiazol-5-ylmethyl)-piperidinSimilar thiazole substitutionExhibits neuroactive effects
1-(2-Methyl-thiazol-5-ylmethyl)-piperidinMethyl substitution on thiazolePotentially enhanced lipophilicity

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various experimental settings:

  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Anticancer Activity : A study evaluating similar thiazole derivatives found that compounds with structural similarities to this compound demonstrated potent inhibition of CDK9, leading to reduced expression levels of anti-apoptotic proteins in cancer cells, thus triggering apoptosis .
  • Pharmacokinetics : The pharmacokinetic profiles of related compounds suggest that modifications in the piperidine ring can enhance bioavailability and therapeutic efficacy, indicating that further studies on this compound could reveal optimal formulations for clinical use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol, and how do they differ in efficiency?

  • Answer : The compound can be synthesized via nucleophilic substitution reactions between 2-chloro-thiazole derivatives and piperidin-4-ol precursors. Key methods include:

  • Method A : Reaction of 2-chloro-5-(chloromethyl)thiazole with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF), yielding ~65% purity .
  • Method B : Use of Mitsunobu conditions (DIAD, PPh₃) to couple thiazole and piperidine moieties, improving regioselectivity but requiring rigorous anhydrous conditions .
  • Optimization : Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound.

Q. How is the structural integrity of this compound verified post-synthesis?

  • Answer : Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to assign protons (e.g., thiazole C-H at δ 7.2–7.5 ppm) and carbons (piperidine C-OH at ~70 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 247.08) .
  • X-ray Crystallography : For crystalline derivatives, bond lengths and angles validate spatial arrangement (e.g., piperidine chair conformation) .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activity data for thiazole-piperidine hybrids?

  • Answer : Contradictions in activity (e.g., receptor binding vs. cytotoxicity) may arise from:

  • Stereochemical Variations : Epimerization at the piperidine C4-OH position (e.g., axial vs. equatorial hydroxyl) alters target interactions .
  • Impurity Profiles : Residual solvents (DMF, THF) or byproducts (e.g., dechlorinated analogs) can skew assay results. Mitigation via HPLC purity checks (>98%) is advised .
  • Assay Conditions : pH-dependent solubility (logP ~1.2) affects bioavailability; use buffered solutions (pH 6.5–7.4) for in vitro studies .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • Answer :

  • ADME Prediction : Tools like ACD/Labs Percepta predict logD (1.8) and CYP450 metabolism sites (e.g., oxidation at thiazole methylene) .
  • Docking Studies : Molecular dynamics simulations identify key interactions (e.g., hydrogen bonding between piperidin-4-ol and kinase active sites) .
  • Metabolite Tracking : LC-MS/MS to monitor in vitro degradation (e.g., hydroxylation at C4 of piperidine in liver microsomes) .

Q. What experimental approaches resolve conflicting data on the compound’s stability under physiological conditions?

  • Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates solid-state stability) .
  • Forced Degradation : Exposure to UV light, acidic/basic media, and oxidants (H₂O₂) to identify degradation pathways (e.g., thiazole ring cleavage at pH <3) .
  • Comparative Pharmacokinetics : Parallel in vivo/in vitro assays to correlate stability with bioavailability (e.g., plasma half-life <2 hrs suggests rapid metabolism) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Answer :

  • Core Modifications : Synthesize analogs with substituents at the thiazole chlorine (e.g., Br, CF₃) or piperidine hydroxyl (e.g., ester prodrugs) .
  • Biological Testing : Prioritize assays based on target class (e.g., kinase inhibition, GPCR binding) using SPR (surface plasmon resonance) for affinity measurements .
  • Data Analysis : Multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What techniques validate the compound’s interaction with biological targets at the molecular level?

  • Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for enzyme-inhibitor complexes .
  • Cryo-EM/X-ray Co-crystallization : Resolve binding modes (e.g., piperidine OH forming H-bonds with catalytic lysine in kinases) .
  • NMR Titration : Monitor chemical shift perturbations in target proteins upon ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.